molecular formula C15H19ClN4O B4756768 N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea

N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea

Cat. No. B4756768
M. Wt: 306.79 g/mol
InChI Key: ZNPBZODEQNLMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the group of urea derivatives. CPPU is widely used in the agricultural industry to increase fruit size, improve fruit quality, and enhance crop yield. CPPU has also been found to have potential applications in scientific research, particularly in the fields of plant biology and biochemistry.

Mechanism of Action

N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea acts by stimulating the activity of plant hormones, particularly cytokinins, which are involved in cell division and growth. N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea also affects the expression of genes involved in fruit development and ripening, leading to increased fruit size and improved quality.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea has been shown to have a range of biochemical and physiological effects on plants. It increases the activity of enzymes involved in cell division and growth, such as cyclin-dependent kinases, and enhances the accumulation of starch and sugars in fruits. N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea also affects the expression of genes involved in stress response and defense mechanisms, leading to increased resistance to environmental stress.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea has several advantages for use in scientific research. It is a highly specific and potent plant growth regulator, allowing for precise control of plant growth and development. N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea is also stable and can be easily applied to plants through foliar spray or root application. However, N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea has some limitations, including its relatively high cost and potential toxicity to non-target organisms.

Future Directions

There are several areas of future research that could further elucidate the potential applications of N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea. These include:
1. Investigating the effects of N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea on plant-microbe interactions, particularly in the context of plant growth promotion and disease resistance.
2. Exploring the potential of N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea for use in sustainable agriculture practices, such as reducing the need for chemical fertilizers and pesticides.
3. Studying the molecular mechanisms underlying the effects of N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea on plant growth and development, particularly its interactions with cytokinin signaling pathways.
4. Examining the potential of N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea for use in biotechnology applications, such as improving the production of biofuels or pharmaceuticals from plant biomass.
In conclusion, N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea is a synthetic plant growth regulator that has potential applications in scientific research. Its effects on plant growth and development have been extensively studied, and it has been found to have a range of biochemical and physiological effects on plants. Future research in this area could further elucidate the potential applications of N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea in agriculture and biotechnology.

Scientific Research Applications

N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division and enlargement, increase fruit size, and improve fruit quality in a variety of crops, including grapes, kiwifruit, apples, and tomatoes. N-(4-chlorophenyl)-N'-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea has also been found to enhance the resistance of plants to environmental stress, such as drought and high temperature.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-11(10-20-8-7-12(2)19-20)9-17-15(21)18-14-5-3-13(16)4-6-14/h3-8,11H,9-10H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPBZODEQNLMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(C)CNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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